molecular formula C12H19NO2 B1359397 2-Nonanoyloxazole CAS No. 898758-39-9

2-Nonanoyloxazole

Cat. No. B1359397
M. Wt: 209.28 g/mol
InChI Key: TYIRJAPUCIYUKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of 2-Nonanoyloxazole. One of the most common methods involves the reaction of nonanoic acid with thionyl chloride to form nonanoyl chloride, which is then reacted with methyl oxazolylketone to produce 2-Nonanoyloxazole. Other methods include the reaction of nonanoic acid with oxalic acid dihydrazide, and the reaction of nonanoyl chloride with sodium oxazolide.


Molecular Structure Analysis

The molecular formula of 2-Nonanoyloxazole is C12H19NO2 . The InChI code is 1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3 . The molecular weight is 209.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nonanoyloxazole are important in determining its potential applications in various fields. The compound has a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol. Its melting point is 56-60°C, and its boiling point is 212-213°C at 1013 hPa. The compound has a density of 1.02 g/cm3 at 20°C and a refractive index of 1.482.

Scientific Research Applications

  • 2-Aminothiazoles in Medicinal Chemistry :

    • The 2-aminothiazole (2-AT) core is an active pharmacophore used in medicinal chemistry and drug discovery. It has been explored for therapeutic areas such as cancer, diabetes, and convulsions. This review discusses newly identified and developed 2-aminothiazoles in recent years and their use in medicinal chemistry and pharmacology (Das, Sikdar, & Bairagi, 2016).
  • Plant Growth Retardants and Physiological Research :

    • Plant growth retardants with structures like norbornanodiazetine, triazole, pyrimidine, 4-pyridine, and imidazole are increasingly used in physiological research. They offer insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, showing relations to cell division, cell elongation, and senescence (Grossmann, 1990).
  • Corrosion Inhibition by 2-Butyl-Hexahydropyrrolo[1,2-b][1,2]oxazole :

    • The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor for mild steel in acidic conditions. It acts as a mixed-type inhibitor and can efficiently prevent corrosion in certain conditions (Moretti, Guidi, & Fabris, 2013).
  • Synthesis of 2-Aryl Benzoxazoles :

    • Benzoxazoles, particularly 2-substituted derivatives, have significant biological potential including anticancer and antitumor activities. They are also abundant in functional materials such as engineering plastics and metal sensors. The increasing demand for these compounds has led to the development of versatile methods for constructing 2-substituted benzoxazoles (Nayak & Niranjan, 2017).
  • 2-Aryloxazole and 2-Arylthiazole Derivatives in Drug Resistance :

    • 2-Aryloxazole and 2-arylthiazole scaffolds were used to generate compounds inhibitory to ATP-binding cassette transporters involved in multi-drug resistance, such as BCRP and MRP1. These studies are a step toward improving the inhibitory potency against P-glycoprotein, BCRP, and MRP1 (Colabufo et al., 2009).

Safety And Hazards

According to the safety data sheet, 2-Nonanoyloxazole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(1,3-oxazol-2-yl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRJAPUCIYUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642038
Record name 1-(1,3-Oxazol-2-yl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonanoyloxazole

CAS RN

898758-39-9
Record name 1-(2-Oxazolyl)-1-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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